2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of oxazole derivatives, including 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid, often involves the reaction of cyclopropane derivatives with nitriles in the presence of catalysts. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates react with nitriles in the presence of tin(IV) chloride to afford 2,4,5-trisubstituted oxazoles in good yields through in situ generation of aroylmethylidene malonates, followed by cyclization processes (Selvi & Srinivasan, 2014).
Molecular Structure Analysis
The molecular structure of oxazole derivatives, including the cyclopropyl variant, is characterized by the presence of a five-membered oxazole ring. This structure is critical for the compound's chemical behavior and interactions. For example, in related triazole derivatives, molecular structures have been extensively studied, revealing insights into their crystal and molecular structures, highlighting the importance of π-electron delocalization and hydrogen bonding in determining their supramolecular assemblies (Boechat et al., 2010).
Chemical Reactions and Properties
Oxazole derivatives are known for their versatile chemical reactivity, participating in various organic transformations. The presence of the cyclopropyl group adjacent to the oxazole ring in 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid can influence its reactivity, offering unique pathways for chemical modifications and functionalizations. For instance, related compounds have been used in the synthesis of peptidomimetics and biologically active compounds, showcasing the triazole ring's ability to undergo reactions such as the Dimroth rearrangement (Ferrini et al., 2015).
Physical Properties Analysis
The physical properties of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are significantly influenced by the compound's molecular structure. Studies on similar compounds, such as triazole derivatives, provide valuable information on how molecular arrangements affect physical properties, including crystal packing and hydrogen bonding patterns (Pokhodylo et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. The oxazole ring, known for its nucleophilic and electrophilic sites, combined with the cyclopropyl group, offers a distinctive chemical behavior pattern. Research on related compounds highlights the importance of understanding these properties for developing new synthetic routes and applications (Yong et al., 2007).
Scientific Research Applications
Synthetic Routes and Chemical Properties
The synthesis of oxazole derivatives, including those structurally related to 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid, is a critical area of interest due to their diverse applications. Notably, the literature highlights various synthetic strategies for constructing 1,2,3-triazole derivatives, which share a similar heterocyclic nature with oxazoles. These strategies include copper-catalyzed azide-alkyne cycloadditions (CuAAC), demonstrating the importance of click chemistry in generating compounds with significant biological activities (Kaushik et al., 2019; de Souza et al., 2019). Similarly, the development of benzoxazole derivatives, which are closely related to oxazoles, through microwave-assisted synthesis, emphasizes the evolving methodologies aimed at enhancing the efficiency of synthesizing heterocyclic compounds (Özil & Menteşe, 2020).
Biological Activities and Applications
The biological activities of oxazole derivatives, akin to 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid, are vast and varied. Research into the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including those with oxazole rings, has shown that these compounds possess significant biological potential (Godlewska-Żyłkiewicz et al., 2020). Furthermore, the exploration of 1,3,4-oxadiazole scaffolds for their metal-ion sensing applications underscores the versatility of oxazole derivatives in material science and analytical applications, demonstrating their capability in developing fluorescent frameworks for chemosensors (Sharma et al., 2022).
properties
IUPAC Name |
2-cyclopropyl-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAWHHUYCSZZAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649216 |
Source
|
Record name | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |
CAS RN |
1060816-04-7 |
Source
|
Record name | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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